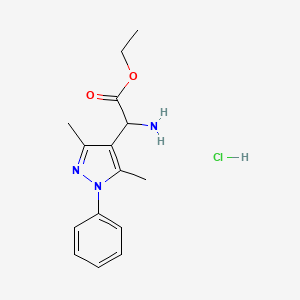
3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine, also known as 4-methyl-3,5-dimethylpyrazole-1-amine, is an organic compound with a molecular formula of C8H12N2. This compound is an important building block for the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It is also used as an intermediate in the synthesis of various other compounds, such as dyes, pigments, and other organic materials. In addition, this compound has been found to have a number of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Mecanismo De Acción
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives interact with their targets to exert their pharmacological effects .
Biochemical Pathways
It is known that pyrazole derivatives can influence various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Pyrazole derivatives are known to have potent antileishmanial and antimalarial activities .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine in laboratory experiments include its availability, low cost, and its relative ease of synthesis. Additionally, this compound has been found to have a number of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. The limitations of using this compound in laboratory experiments include its lack of specificity and its potential toxicity.
Direcciones Futuras
Future research on 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine could focus on further elucidating its mechanism of action, as well as exploring its potential applications in the pharmaceutical and agrochemical industries. Additionally, further research could be conducted to identify new synthetic routes for the synthesis of this compound, as well as to identify new biological activities of this compound. Furthermore, further research could be conducted to identify potential toxicity associated with this compound, as well as to explore its potential use in the development of novel drugs and agrochemicals. Finally, further research could be conducted to explore the potential of this compound as a therapeutic agent for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine can be achieved by a number of different methods, including the Grignard reaction, the Wittig reaction, and the Stork enamine reaction. The Grignard reaction involves the reaction of an alkyl halide with a magnesium halide, followed by the addition of an aldehyde or ketone. The Wittig reaction involves the reaction of an alkyl halide with an aldehyde or ketone, followed by the addition of a phosphonium salt. The Stork enamine reaction involves the reaction of an aldehyde or ketone with an amine, followed by the addition of an alkyl halide.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine has been studied extensively for its potential applications in the pharmaceutical, agrochemical, and other industries. In particular, this compound has been studied for its potential anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, this compound has been studied for its potential use as an intermediate in the synthesis of various other compounds, such as dyes, pigments, and other organic materials.
Propiedades
IUPAC Name |
3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-8-4-6-11(7-5-8)15-10(3)12(13)9(2)14-15/h4-7H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHDYHBBHMTYBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=N2)C)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-9-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B6142476.png)
![N-cyclopropyl-1-sulfanyl-[1,2,4]triazolo[4,3-a]quinoline-5-carboxamide](/img/structure/B6142477.png)

![3-[(2-chlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride](/img/structure/B6142484.png)

![2-{[(furan-2-yl)methyl]amino}-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B6142496.png)

![2-(methylamino)-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one dihydrochloride](/img/structure/B6142504.png)

![5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride](/img/structure/B6142522.png)
![2-chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide hydrochloride](/img/structure/B6142525.png)
![2-cyclopropyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6142531.png)
![4-[(2,2,2-trifluoroethoxy)methyl]benzonitrile](/img/structure/B6142532.png)
![2-{[3-cyano-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridin-2-yl]sulfanyl}acetic acid](/img/structure/B6142542.png)